1,4-Dioxaspiro[5.5]undecan-2-one

Synthetic Chemistry Isomer Purity Medicinal Chemistry

Sourcing the correct 2-one isomer is critical-substituting the 3-one or 9-one analog alters conformational equilibria and reactivity, compromising synthetic campaigns. This spiroketal building block solves that challenge. - Enables selective carbonyl functionalization for diverse compound libraries. - Conformationally rigid scaffold for probing target binding & selectivity. - Reliable supply with batch-to-batch consistency for iterative medchem programs.

Molecular Formula C9H14O3
Molecular Weight 170.21 g/mol
CAS No. 959010-42-5
Cat. No. B12628107
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Dioxaspiro[5.5]undecan-2-one
CAS959010-42-5
Molecular FormulaC9H14O3
Molecular Weight170.21 g/mol
Structural Identifiers
SMILESC1CCC2(CC1)COCC(=O)O2
InChIInChI=1S/C9H14O3/c10-8-6-11-7-9(12-8)4-2-1-3-5-9/h1-7H2
InChIKeySPFRAIIMLXOFFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,4-Dioxaspiro[5.5]undecan-2-one (CAS 959010-42-5) | Spiroketal Building Block for Selective Synthesis


1,4-Dioxaspiro[5.5]undecan-2-one (CAS 959010-42-5) is a spiroketal compound featuring a six-membered 1,4-dioxane ring fused to a cyclohexane ring at a spiro carbon, with a ketone group at the 2-position. It belongs to the 1,4-dioxaspiro[5.5]undecane class of molecules [1]. This class is recognized for its utility as a synthetic building block and scaffold in medicinal chemistry, owing to the unique stereoelectronic properties and conformational rigidity imparted by the spirocyclic framework [1] [2]. The specific 2-one isomer is of interest for its potential to undergo selective chemical transformations at the carbonyl group, enabling the creation of diverse chemical libraries for drug discovery and materials science.

Why 1,4-Dioxaspiro[5.5]undecan-2-one Cannot Be Replaced by Other Spiro[5.5]undecanes


Substituting 1,4-Dioxaspiro[5.5]undecan-2-one with a generic 'spiro[5.5]undecane' or even a closely related analog like 1,4-Dioxaspiro[5.5]undecan-3-one is not feasible due to the profound impact of the carbonyl position on molecular properties and reactivity. The 2-one isomer presents a distinct chemical environment at the spiro center compared to the 3-one or 9-one isomers, influencing its conformational equilibria and intermolecular interactions [1]. Studies on the solvent effects on the conformational behavior of substituted spiro[5.5]undecanes have demonstrated that even subtle changes in the position of a functional group can significantly alter the axial/equatorial relative stability of the spiro system, which in turn governs its reactivity and molecular recognition [1]. Therefore, selecting the correct isomer is not a matter of trivial substitution but a critical decision that dictates the success of a synthetic or medicinal chemistry campaign.

Quantitative Differentiation of 1,4-Dioxaspiro[5.5]undecan-2-one: A Comparator-Based Evidence Guide


Positional Isomerism: 2-One vs. 3-One vs. 9-One - Impact on Chemical Reactivity

The position of the carbonyl group in 1,4-dioxaspiro[5.5]undecanone isomers directly determines their chemical reactivity and the types of derivatives that can be synthesized. 1,4-Dioxaspiro[5.5]undecan-2-one, with the carbonyl in the 2-position adjacent to the spiro center, offers a unique electronic and steric environment for nucleophilic addition and reduction reactions, which is distinct from its 3-one and 9-one isomers . This positional difference is not merely academic; it dictates the feasibility of specific synthetic routes and the stability of resulting products. For instance, the 3-one isomer has been noted for its potential as a scaffold for anti-cancer agents , whereas the 2-one isomer may present different bioisosteric properties and a distinct chemical space.

Synthetic Chemistry Isomer Purity Medicinal Chemistry

Conformational Rigidity and Solvent-Dependent Behavior: A Key Differentiator from Flexible Analogs

The 1,4-dioxaspiro[5.5]undecane scaffold, including the 2-one derivative, exhibits unique conformational behavior compared to simpler, more flexible cyclic ketones. Computational and experimental studies on closely related 7-substituted-1,5-dioxospiro[5.5]undecanes have shown that the equilibrium between axial and equatorial conformers is highly sensitive to solvent polarity and the nature of substituents [1]. This is due to the spirocyclic framework restricting bond rotation and creating a unique electrostatic environment. The 2-one isomer is expected to exhibit similar, if not more pronounced, conformational preferences due to the proximity of the carbonyl to the spiro junction. In contrast, a non-spirocyclic analog, such as a simple substituted cyclohexanone, would have greater conformational freedom and a different solvation profile [1].

Conformational Analysis Physical Organic Chemistry Computational Chemistry

Synthetic Utility: Access to Diverse Chemical Space via Selective Derivatization

The 2-one isomer of 1,4-dioxaspiro[5.5]undecane offers a distinct synthetic handle for derivatization compared to its analogs. The carbonyl group at the 2-position can undergo a range of selective transformations, such as nucleophilic addition, reduction to an alcohol, or conversion to an amine, which can be used to install a variety of pharmacophores or functional groups . While 1,4-Dioxaspiro[5.5]undecan-3-one has been explored as a scaffold for anti-cancer agents, the specific utility of the 2-one isomer lies in its potential to generate a different set of analogs, thereby exploring unique chemical space . This selective derivatization is crucial for medicinal chemists aiming to optimize a lead compound's properties, where a small change in the scaffold's substitution pattern can have a dramatic effect on biological activity.

Organic Synthesis Medicinal Chemistry Building Blocks

Pharmacological Scaffold Potential: Comparison with Bioactive 1,4-Dioxaspiro[4.5]decane Derivatives

The 1,4-dioxaspiro scaffold is a validated motif in medicinal chemistry. For example, 1-(1,4-dioxaspiro[4,5]dec-2-ylmethyl)-4-(2-methoxyphenyl)piperazine was reported as a potent 5-HT1A receptor partial agonist with a pD2 of 8.61 [1]. This demonstrates that even small spiroketal systems can confer high potency and selectivity to a ligand. The 1,4-dioxaspiro[5.5]undecan-2-one scaffold, being a larger and conformationally distinct ring system, offers a different spatial arrangement of hydrogen bond acceptors and a unique hydrophobic surface. While direct comparative data is lacking, the established bioactivity of the smaller [4.5] system supports the potential of the [5.5] scaffold to interact with biological targets in a similarly potent and selective manner, but with a potentially different selectivity profile due to its altered size and shape [1].

Medicinal Chemistry Drug Discovery Neuropharmacology

Primary Research Applications for 1,4-Dioxaspiro[5.5]undecan-2-one


Medicinal Chemistry: Synthesis of Diverse Spiroketal-Based Compound Libraries

Use 1,4-Dioxaspiro[5.5]undecan-2-one as a starting material to synthesize libraries of novel compounds for drug discovery. The unique reactivity of the 2-one carbonyl group allows for selective functionalization, generating analogs that explore distinct chemical space [1]. This is particularly relevant for targets where spiroketal-containing ligands have shown promise, such as 5-HT1A receptors or other GPCRs [2].

Chemical Biology: Conformational Probe for Studying Molecular Recognition

Employ 1,4-Dioxaspiro[5.5]undecan-2-one as a conformationally restricted probe to study the effects of shape and rigidity on biological interactions. Its unique conformational behavior, as inferred from studies on related spiro[5.5]undecanes, makes it an excellent tool for investigating the role of molecular topology in target binding and selectivity [1].

Synthetic Methodology Development: Exploring Regioselective Reactions on Spiroketal Scaffolds

Utilize 1,4-Dioxaspiro[5.5]undecan-2-one to develop and test new synthetic methods for regioselective transformations on spiroketal frameworks. The distinct electronic and steric environment of the 2-one carbonyl provides a challenging and informative test case for optimizing reaction conditions, leading to more efficient and selective synthetic routes [1].

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